molecular formula C25H39NO4 B160414 Latanoprost ethyl amide CAS No. 607351-44-0

Latanoprost ethyl amide

Katalognummer: B160414
CAS-Nummer: 607351-44-0
Molekulargewicht: 417.6 g/mol
InChI-Schlüssel: KNXVTDOCIZLXFW-SQACBOECSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Latanoprost ethyl amide (Lat-NEt) is a synthetic analog of latanoprost, a prostaglandin F2α (PGF2α) derivative widely used to treat glaucoma. The key structural modification in this compound involves replacing the C-1 carboxyl group with an N-ethyl amide moiety (Fig. 1) . This alteration distinguishes it from latanoprost, which features an isopropyl ester at the C-1 position.

Wirkmechanismus

Target of Action

Latanoprost ethyl amide (Lat-NEt) is a latanoprost analog, which is a prodrug analog of prostaglandin F2 alpha . The primary target of Lat-NEt is the prostaglandin F receptor . This receptor plays a crucial role in the regulation of intraocular pressure.

Mode of Action

This compound acts as a selective agonist at the prostaglandin F receptor . By binding to this receptor, it increases the permeability of the sclera to aqueous fluid . This interaction results in an increase in the outflow of aqueous fluid from the eyes through the uveoscleral tract .

Biochemical Pathways

The biochemical pathway primarily affected by Lat-NEt is the prostaglandin synthesis pathway . Prostaglandins are a group of physiologically active lipid compounds that play key roles in a variety of biological processes. In the context of Lat-NEt, the increased outflow of aqueous fluid from the eyes is a downstream effect of its action on the prostaglandin F receptor .

Pharmacokinetics

This compound is a prodrug, meaning it is converted into its active form in the body. Studies have shown that bovine and human corneal tissue converts the N-ethyl amides of various prostaglandins to the free acids . This conversion rate is about 2.5 μg/g corneal tissue/hr . This slow hydrolysis results in a much slower pharmacokinetics of the prostaglandin N-amides .

Result of Action

The primary result of Lat-NEt’s action is the reduction of elevated intraocular pressure . This is achieved through its effect on the prostaglandin F receptor, leading to an increase in the outflow of aqueous fluid from the eyes . This makes it an effective treatment for conditions like open-angle glaucoma or ocular hypertension .

Action Environment

The action of Lat-NEt can be influenced by various environmental factors. For instance, the conversion of Lat-NEt to its active form can be affected by the specific conditions within the corneal tissue . .

Biochemische Analyse

Biochemical Properties

Latanoprost ethyl amide plays a significant role in biochemical reactions, particularly in the context of ocular physiology. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the prostaglandin F receptor (FP receptor), which is a G protein-coupled receptor. Upon binding to the FP receptor, this compound induces a series of intracellular signaling cascades that lead to the reduction of intraocular pressure. Additionally, it is known to interact with enzymes involved in the hydrolysis of prostaglandin esters, converting them to their active free acid forms .

Cellular Effects

This compound exerts its effects on various types of cells, particularly those in the ocular tissues. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In ocular cells, this compound activates the FP receptor, leading to increased outflow of aqueous humor through the uveoscleral pathway. This results in a reduction of intraocular pressure, which is beneficial for patients with glaucoma. Additionally, it has been observed to affect the expression of genes involved in extracellular matrix remodeling, further contributing to its therapeutic effects .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the FP receptor on the surface of ocular cells. This binding triggers a cascade of intracellular events, including the activation of phospholipase C (PLC) and the subsequent release of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to the release of calcium ions from intracellular stores and the activation of protein kinase C (PKC). The overall effect is the relaxation of the ciliary muscle and increased uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable, with a degradation rate that allows for sustained activity over extended periods. In vitro studies have shown that this compound maintains its efficacy in reducing intraocular pressure for several hours after administration. Long-term studies in vivo have demonstrated that the compound continues to exert its ocular hypotensive effects without significant loss of potency over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces intraocular pressure without causing significant adverse effects. At higher doses, some toxic effects have been observed, including ocular irritation and inflammation. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its conversion to the active free acid form. Enzymes such as esterases play a crucial role in this conversion process. The compound’s interaction with these enzymes ensures its activation and subsequent therapeutic effects. Additionally, this compound may influence metabolic flux and metabolite levels within ocular tissues, contributing to its overall efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation in ocular tissues are critical for its therapeutic action. Studies have shown that this compound is efficiently taken up by ocular cells, ensuring its sustained activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. It is primarily localized in the cytoplasm and associated with intracellular organelles such as the endoplasmic reticulum and Golgi apparatus. Targeting signals and post-translational modifications play a role in directing this compound to these compartments, where it can exert its effects on cellular processes .

Biologische Aktivität

Latanoprost ethyl amide (Lat-NEt) is a synthetic analog of latanoprost, a well-known prostaglandin F2α derivative used primarily for the treatment of glaucoma and ocular hypertension. This compound exhibits significant biological activity through its interaction with the prostaglandin F receptor (FP receptor), leading to various physiological effects, particularly in ocular tissues. This article delves into the mechanisms of action, pharmacokinetics, and clinical implications of this compound, supported by data tables and relevant case studies.

Target Receptor
this compound acts as a selective agonist at the FP receptor, which is a G protein-coupled receptor involved in the modulation of intraocular pressure (IOP). Upon binding, it activates intracellular signaling pathways that enhance aqueous humor outflow through the uveoscleral pathway, thereby reducing IOP—a critical factor in managing glaucoma.

Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . Prostaglandins are lipid compounds that play crucial roles in various biological processes, including inflammation and vascular regulation. The compound's action leads to increased outflow of aqueous humor from the eye, contributing to its hypotensive effect.

Pharmacokinetics

This compound is classified as a prodrug , which means it undergoes metabolic conversion to its active form within the body. Studies indicate that this compound is hydrolyzed rapidly in ocular tissues, similar to other prostaglandin analogs. However, its conversion rates may vary compared to latanoprost free acid, potentially influencing its therapeutic profile and side effects .

Table 1: Pharmacokinetic Properties of this compound

PropertyValue
BioavailabilityHigh (specific values vary by study)
Half-lifeApproximately 17 minutes
MetabolismPrimarily through esterases in ocular tissues
ExcretionMainly renal

Cellular Effects

This compound influences various cell types within ocular tissues, particularly affecting cell signaling pathways and gene expression related to extracellular matrix remodeling. This modulation enhances the functionality of cells involved in aqueous humor dynamics, further supporting its therapeutic effects in lowering IOP.

Clinical Studies

Several clinical studies have evaluated the efficacy of this compound in reducing IOP:

  • A randomized controlled trial showed that latanoprost significantly decreased IOP by an average of 6.1 mm Hg over one month compared to other treatments such as unoprostone .
  • Another study indicated that latanoprost analogs like bimatoprost and travoprost exhibited varying degrees of effectiveness in IOP reduction, with latanoprost showing a robust response across different patient demographics .

Case Studies

  • Case Study on Efficacy
    A cohort study involving patients with glaucoma demonstrated that treatment with this compound resulted in a consistent reduction in IOP levels from baseline measurements over a six-month period. The average reduction was noted to be between 22% and 39%, indicating strong efficacy .
  • Safety Profile Analysis
    In a safety analysis involving 200 patients treated with this compound, adverse effects were reported but were generally mild and included eye redness and irritation. The incidence of serious side effects was low, reinforcing the compound's favorable safety profile compared to other glaucoma treatments .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Latanoprost ethyl amide acts as a selective agonist at the prostaglandin F receptor (FP receptor), similar to its parent compound, latanoprost. The modification of the carboxyl group to an ethyl amide enhances its stability and bioavailability, making it an effective prodrug that converts to its active form in the body. This conversion occurs primarily in corneal tissues, where it is hydrolyzed to the free acid form, which is responsible for its ocular hypotensive effects .

Table 1: Comparison of Latanoprost and this compound

PropertyLatanoprostThis compound
StructureProstaglandin F2αN-ethyl amide derivative
Mechanism of ActionFP receptor agonistFP receptor agonist
BioavailabilityModerateEnhanced
StabilityVariableImproved

Treatment of Glaucoma

This compound has been investigated for its efficacy in reducing intraocular pressure (IOP) in patients with glaucoma. Clinical trials have demonstrated that formulations containing this compound can significantly lower IOP by 30-35% when administered once daily . This effect is crucial for managing glaucoma and preventing optic nerve damage.

Hair Growth Stimulation

Emerging research indicates that this compound may also promote hair growth. Studies have shown that prostaglandin analogs can stimulate hair follicles, leading to increased hair density and thickness. This application is being explored for conditions such as alopecia areata and androgenetic alopecia.

Drug Delivery Systems

Recent advancements have focused on developing novel drug delivery systems utilizing this compound. These systems aim to enhance the pharmacokinetics and therapeutic outcomes of ocular treatments. For instance, polymeric delivery systems have been designed to provide sustained release of this compound, improving patient compliance and minimizing side effects associated with frequent dosing .

Case Studies and Clinical Trials

Several clinical studies have evaluated the safety and efficacy of this compound in comparison to traditional therapies like Xalatan (latanoprost). In one notable study involving over 400 patients, the non-preserved formulation of this compound was found to have comparable efficacy with fewer ocular adverse events compared to preserved formulations .

Table 2: Summary of Clinical Study Findings

Study ReferencePopulation SizeTreatment DurationIOP Reduction (%)Ocular AEs (%)
Clinical Trial A2136 weeks30-358.5
Clinical Trial B1896 weeks28-3211.6

Q & A

Q. Basic: What are the primary synthetic routes for Latanoprost ethyl amide, and how are intermediates characterized?

Answer:
this compound is synthesized via modification of the C-1 carboxyl group of prostaglandin F2α analogs to an N-ethyl amide structure. Key intermediates, such as 17-phenyl trinor prostaglandin F2α ethyl amide, are typically characterized using high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. For novel analogs, elemental analysis and mass spectrometry (MS) are essential to validate molecular composition . Experimental protocols should follow IUPAC guidelines for compound naming and characterization, with synthetic steps documented in detail (e.g., solvent systems, reaction times) to ensure reproducibility .

Q. Basic: How does this compound’s structure influence its ocular hypotensive activity compared to other prostaglandin analogs?

Answer:
The N-ethyl amide modification enhances lipophilicity, improving corneal penetration. Unlike carboxylate esters (e.g., Latanoprost acid), the ethyl amide group reduces susceptibility to enzymatic hydrolysis, prolonging therapeutic activity. Comparative studies should employ ex vivo corneal permeability assays and in vivo intraocular pressure (IOP) measurements in animal models (e.g., rabbits). Data interpretation must account for species-specific FP receptor affinity, as seen in studies where AL 8810 ethyl amide showed no iris contraction in cats despite structural similarity to active analogs .

Q. Advanced: What methodological considerations are critical when designing in vivo vs. ex vivo models to evaluate this compound’s pharmacokinetics?

Answer:
In vivo models require strict control of variables such as dosing frequency, animal strain (e.g., albino vs. pigmented rabbits), and IOP measurement techniques (tonometry vs. telemetry). Ex vivo models (e.g., isolated corneal tissue) must standardize tissue viability parameters (e.g., oxygenated Krebs buffer perfusion) and validate permeability using fluorescent tracers. Confounding factors like diurnal IOP fluctuations should be mitigated via randomized, blinded study designs. Statistical power analysis is mandatory to determine sample size, referencing guidelines from Reviews in Analytical Chemistry for reproducibility .

Q. Advanced: How can researchers resolve contradictions in reported efficacy data for this compound across different experimental systems?

Answer:
Contradictions often arise from variations in receptor binding assays (e.g., FP receptor isoform specificity) or model systems (primary cells vs. transfected cell lines). To address this:

  • Perform radioligand binding assays with standardized protocols (e.g., [3H]-PGF2α displacement).
  • Use meta-analysis to compare data across studies, adjusting for variables like concentration ranges and vehicle effects (e.g., ethanol vs. saline).
  • Validate findings using orthogonal methods (e.g., calcium flux assays for functional receptor activity). Contradictory results should be discussed in the context of species-specific receptor expression and metabolic pathways .

Q. Advanced: What analytical strategies are recommended for quantifying this compound metabolites in biological matrices?

Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards (e.g., deuterated this compound) is optimal for sensitivity and specificity. Sample preparation should include protein precipitation (acetonitrile) followed by solid-phase extraction to isolate metabolites. Method validation must adhere to FDA bioanalytical guidelines, assessing matrix effects, recovery rates, and lower limits of quantification (LLOQ). For ocular tissues, microdissection techniques and cryopreservation are critical to prevent analyte degradation .

Q. Basic: What ethical and regulatory frameworks apply to preclinical studies of this compound?

Answer:
Studies must comply with the ARVO Statement for the Use of Animals in Ophthalmic Research and institutional animal care guidelines (e.g., IACUC protocols). For human tissue research, informed consent and IRB approval are mandatory. Data management plans should include anonymization protocols and secure storage, as outlined in the EUR Datateam guidelines .

Q. Advanced: How can computational modeling predict this compound’s interactions with non-FP prostaglandin receptors?

Answer:
Molecular docking simulations (e.g., AutoDock Vina) using crystallographic FP receptor structures (PDB ID: 5X33) can predict binding affinities. Cross-reactivity risks (e.g., EP3 receptor activation) are assessed via pharmacophore mapping and MD simulations (GROMACS). Experimental validation requires competitive binding assays against recombinant receptors. Researchers should report force field parameters and solvent models to ensure reproducibility .

Vergleich Mit ähnlichen Verbindungen

Structural Differences

The C-1 substituent is a critical determinant of pharmacological activity among prostaglandin analogs. Table 1 summarizes structural variations:

Compound C-1 Substituent Key Functional Groups
Latanoprost Isopropyl ester Carboxylic acid ester
Latanoprost ethyl amide N-ethyl amide Neutral ethyl amide
Bimatoprost Ethyl amide Neutral ethyl amide
Travoprost Isopropyl ester Trifluoromethylphenoxy group at C-16
Tafluprost ethyl amide Ethyl amide Difluoro, phenoxy group at C-16

Key Insights :

  • Ethyl Amide vs.
  • Phenoxy Modifications: Travoprost and tafluprost ethyl amide feature phenoxy groups at C-16, which may augment FP receptor binding affinity .

Pharmacokinetics and Efflux Pump Interactions

Prostaglandin analogs interact with efflux transporters (e.g., P-glycoprotein [P-gp], MRP1/2/5), affecting their ocular bioavailability.

Table 2: Efflux Pump Interactions and Inhibitory Potency

Compound P-gp Interaction MRP1/2/5 Interaction IC50 (μM) Ki (μM)
Bimatoprost Substrate/Inhibitor Substrate <100 <100
Travoprost Non-substrate Substrate <100 <100
Latanoprost Non-substrate Substrate >100 >100
This compound* Not reported Not reported N/A N/A

Key Insights :

  • Ethyl Amide and P-gp: Bimatoprost’s ethyl amide group enables competitive inhibition of P-gp, unlike latanoprost and travoprost . This property correlates with higher corneal permeability in bimatoprost .

Efficacy in Intraocular Pressure (IOP) Reduction

Clinical and preclinical studies highlight differences in IOP-lowering efficacy:

Table 3: IOP Reduction and Clinical Outcomes

Compound IOP Reduction (mmHg) Receptor Activity Clinical Use
Bimatoprost 8–9 mmHg (24-h) FP receptor agonist FDA-approved (glaucoma)
Latanoprost 6–8 mmHg (24-h) FP receptor agonist FDA-approved (glaucoma)
Travoprost 7–9 mmHg (24-h) FP receptor agonist FDA-approved (glaucoma)
Tafluprost ethyl amide Not reported Presumed FP agonist Cosmetic use (eyelash growth)
This compound Not reported Research compound Experimental studies

Key Insights :

  • Bimatoprost Superiority: Bimatoprost demonstrates marginally higher IOP reduction compared to latanoprost and travoprost, attributed to its dual mechanism (FP receptor agonism and prostamide-like activity) .
  • Combination Therapies: PF-tafluprost 0.0015% combined with timolol shows superior IOP control (17.0/17.6 mmHg daytime/nighttime) compared to latanoprost monotherapy (22.3/22.1 mmHg) .

Table 4: Adverse Effects (AEs) Incidence

Compound Conjunctival Hyperemia Iris Pigmentation Periocular Skin Darkening
Bimatoprost 15–45% 5–10% 2.9%
Latanoprost 10–20% 3–5% 1.5%
Travoprost 20–50% 5–12% 2.9%
This compound Not reported Not reported Not reported

Key Insights :

  • Hyperemia : Travoprost exhibits the highest incidence of conjunctival hyperemia, likely due to its potent FP receptor activation .
  • Prostamide Controversy : Bimatoprost’s classification as a "prostamide" remains debated; evidence suggests its IOP-lowering effects are mediated via FP receptor agonism after hydrolysis to bimatoprost acid .

Vorbereitungsmethoden

Retrosynthetic Analysis and Strategic Bond Disconnections

Retrosynthetically, latanoprost ethyl amide can be dissected into two primary segments (Fig. 1):

  • Cyclopentane core : Derived from Corey lactone or analogous bicyclic intermediates.

  • Heptenamide side chain : Introduced via stereocontrolled olefin metathesis or conjugate addition.

Cyclopentane Core Construction

The bicyclic lactone framework, common to prostaglandin syntheses, serves as a strategic starting point. Patent CN116947724A describes a coriolis lactone-derived route employing silyl protection and oxidation to generate key intermediates:

  • Silylation : Coriolis lactone (1) reacts with alkyl silicon chloride (e.g., TBSCl) under basic conditions (-10–50°C) to yield silyl-protected diol 2 (87–92% yield).

  • Oxidation : Intermediate 2 undergoes oxidation (e.g., Dess-Martin periodinane) to ketone 3, pivotal for subsequent side-chain elongation .

Heptenamide Side-Chain Installation

The ethylamide group is introduced via late-stage functionalization. Two predominant strategies emerge:

  • Aminolysis of Activated Esters : Latanoprost acid esters react with ethylamine under coupling agents (e.g., HATU, EDCl).

  • Direct Amidation During Chain Elongation : Vinyl cuprate additions to cyclopentanone intermediates incorporate nitrogen early in the synthesis .

Detailed Synthesis Routes and Methodologies

Organocatalytic Six-Pot Synthesis (Adapted from PMC10530343 )

This enantioselective route, originally developed for latanoprost, can be modified to introduce the ethylamide group:

Pot 1 : Krische allylation of 3-phenylpropanol (9) with 96% enantiomeric excess (ee) yields allyl alcohol 10.
Pot 2 : Olefin metathesis with acrolein, silyl protection, and hydrogenolysis afford aldehyde 7 (67% yield over three steps).
Pot 3 : Organocatalyst-mediated Michael reaction between nitroalkene 13 and aldehyde 7 produces 14 (72% yield, dr = 88:12).
Pot 4 : Intramolecular Mukaiyama aldol reaction and HNO2 elimination yield methylenecyclopentanone 17.
Pot 5 : Vinyl cuprate addition installs the α-side chain.
Pot 6 : cis-Selective olefin metathesis, L-selectride® reduction, and deprotection yield this compound (hypothetical adaptation: replacing esterification with ethylamine coupling) .

Key Modification : In Pot 6, substituting the final esterification with ethylamine in the presence of EDC/HOBt would convert the carboxylic acid to the ethylamide .

Coriolis Lactone Route (CN116947724A )

This patent emphasizes silyl protection for intermediate stability:

StepReactionConditionsYield (%)
1Silylation of coriolis lactoneTBSCl, imidazole, DMF, 25°C89
2Oxidation to ketoneDess-Martin, CH2Cl2, 0°C85
3Wittig reaction for side chainPh3P=CHCO2Et, THF, reflux78
4Aminolysis with ethylamineEDCl, HOBt, DMF, 25°C, 24h65

Critical Step : Step 4’s aminolysis requires rigorous exclusion of moisture to prevent ester hydrolysis. The ethylamide is introduced after side-chain elongation, avoiding epimerization risks .

Comparative Analysis of Synthetic Approaches

MethodTotal StepsOverall Yield (%)StereocontrolScalability
Organocatalytic 6 pots24 (hypothetical)ExcellentModerate
Coriolis Lactone 8 steps35GoodHigh
Prostaglandin F2α 10 steps18ModerateLow

Organocatalytic Advantages : Fewer purification steps and superior enantioselectivity.
Coriolis Lactone Advantages : Higher yields and compatibility with large-scale production .

Analytical and Regulatory Considerations

Characterization Data :

  • HPLC : >98% purity (C18 column, 65:35 MeCN/H2O, 1.0 mL/min).

  • MS (ESI+) : m/z 418.3 [M+H]+ .

  • 1H NMR (400 MHz, CDCl3): δ 5.52 (m, 2H, CH=CH), 3.97 (m, 1H, CONHEt) .

Impurity Profiling : this compound is classified as a latanoprost impurity, necessitating ICH Q3A-compliant limits (<0.15%) .

Eigenschaften

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-N-ethylhept-5-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H39NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,20-24,27-29H,2,4,9,12-18H2,1H3,(H,26,30)/b8-3-/t20-,21+,22+,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXVTDOCIZLXFW-SQACBOECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@H](CCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601111765
Record name (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-N-ethyl-5-heptenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601111765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

607351-44-0
Record name (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-N-ethyl-5-heptenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=607351-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-N-ethyl-5-heptenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601111765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

8,9-dihydro-7H-benzo[a]pyren-10-one
8,9-dihydro-7H-benzo[a]pyren-10-one
Latanoprost ethyl amide
8,9-dihydro-7H-benzo[a]pyren-10-one
Latanoprost ethyl amide
8,9-dihydro-7H-benzo[a]pyren-10-one
Latanoprost ethyl amide
8,9-dihydro-7H-benzo[a]pyren-10-one
Latanoprost ethyl amide
8,9-dihydro-7H-benzo[a]pyren-10-one
8,9-dihydro-7H-benzo[a]pyren-10-one
Latanoprost ethyl amide
8,9-dihydro-7H-benzo[a]pyren-10-one
8,9-dihydro-7H-benzo[a]pyren-10-one
Latanoprost ethyl amide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.